Ethanone, 1-(1,2,3,4,5,6,7,8-octahydro-8,8-dimethyl-2-naphthalenyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(1,2,3,4,5,6,7,8-octahydro-8,8-dimethyl-2-naphthalenyl)- involves a Diels-Alder reaction of myrcene with 3-methyl-3-penten-2-one in the presence of aluminum chloride to form a monocyclic intermediate. This intermediate is then cyclized in the presence of 85% phosphoric acid . The reaction conditions ensure that the acetyl group is positioned correctly, distinguishing this compound from other similar fragrances .
Industrial Production Methods
Commercial production of this compound follows the same synthetic route as described above. The use of aluminum chloride as a Lewis acid catalyst and phosphoric acid for cyclization are standard industrial practices .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(1,2,3,4,5,6,7,8-octahydro-8,8-dimethyl-2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where the ethanone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the ethanone group.
Scientific Research Applications
Ethanone, 1-(1,2,3,4,5,6,7,8-octahydro-8,8-dimethyl-2-naphthalenyl)- is extensively used in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of Ethanone, 1-(1,2,3,4,5,6,7,8-octahydro-8,8-dimethyl-2-naphthalenyl)- involves its interaction with olfactory receptors, leading to the perception of its woody, ambergris-like odor. The molecular targets include olfactory receptor neurons, which are activated upon binding with the compound, triggering a signal transduction pathway that results in the sensation of smell .
Comparison with Similar Compounds
Similar Compounds
1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthyl)ethanone: Known for its similar fragrance properties.
2-Acetyl-2,3,8,8-tetramethyloctalin: Another compound with a similar structure and odor profile.
1-(2,3,4,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)ethan-1-one: Shares similar chemical properties and applications.
Uniqueness
Ethanone, 1-(1,2,3,4,5,6,7,8-octahydro-8,8-dimethyl-2-naphthalenyl)- stands out due to its specific molecular structure, which imparts a unique woody and ambergris-like odor. Its stability and long-lasting fragrance make it a preferred choice in the fragrance industry .
Properties
CAS No. |
67746-27-4 |
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Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
1-(8,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl)ethanone |
InChI |
InChI=1S/C14H22O/c1-10(15)12-7-6-11-5-4-8-14(2,3)13(11)9-12/h12H,4-9H2,1-3H3 |
InChI Key |
OUKQZIZZUWSLMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC2=C(C1)C(CCC2)(C)C |
Origin of Product |
United States |
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